molecular formula C10H13FO2 B14846135 3-(Tert-butoxy)-5-fluorophenol CAS No. 1243390-22-8

3-(Tert-butoxy)-5-fluorophenol

Cat. No.: B14846135
CAS No.: 1243390-22-8
M. Wt: 184.21 g/mol
InChI Key: HDCLAGFYOYIKGK-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-5-fluorophenol is a chemical compound intended for research applications. As a fluorinated phenol derivative protected by a tert-butoxy group, it serves as a versatile building block in organic synthesis. Its molecular structure makes it a potential intermediate in the development of active pharmaceutical ingredients (APIs) and advanced materials. Applications: This compound is for research use only. It is suitable for use in: - Organic synthesis as a protected phenolic intermediate. - Pharmaceutical research for the construction of complex molecules. - Material science as a monomer or precursor. Research Value: The tert-butoxy group offers steric bulk and protects the phenol functionality during synthetic steps, while the fluorine atom can be used to modulate the electronic properties and metabolic stability of target molecules. This makes it valuable for medicinal chemistry and agrochemical research. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. Proper personal protective equipment should be worn, and all handling should occur in a well-ventilated fume hood. Note: The specific properties, mechanisms, and applications for this compound are not fully detailed here. It is critical to conduct a thorough literature review and laboratory validation to confirm its suitability for your specific research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1243390-22-8

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

3-fluoro-5-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13FO2/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6,12H,1-3H3

InChI Key

HDCLAGFYOYIKGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Tert Butoxy 5 Fluorophenol

Retrosynthetic Analysis of 3-(Tert-butoxy)-5-fluorophenol

A retrosynthetic analysis of this compound suggests several viable synthetic pathways. The primary disconnections involve the formation of the tert-butoxy (B1229062) ether linkage and the introduction of the fluorine atom to the aromatic ring.

Disconnecting the Tert-butoxy Group: The most straightforward disconnection is the cleavage of the C-O bond of the tert-butoxy group. This leads back to 3-fluorophenol (B1196323) and a tert-butylating agent. This approach benefits from the commercial availability of 3-fluorophenol.

Disconnecting the Fluorine Atom: An alternative disconnection involves the C-F bond, leading to 3-(tert-butoxy)phenol as a key intermediate. This precursor would then require a regioselective fluorination step.

Building the Aromatic Ring: A more convergent approach involves the construction of the substituted aromatic ring from simpler acyclic or cyclic precursors. However, this is often more complex and less common for a molecule with this substitution pattern.

Based on the availability of starting materials and the feasibility of the required transformations, the most logical synthetic strategies commence with either 3-fluorophenol or a related 3,5-disubstituted precursor.

Novel Synthetic Routes and Methodological Advancements for this compound

Recent advancements in synthetic organic chemistry offer several sophisticated methods for the preparation of this compound. These methods prioritize high selectivity and yield.

Transition-Metal-Catalyzed Cross-Coupling Approaches for Aryl Ether Formation

While direct O-alkylation is common, transition-metal-catalyzed cross-coupling reactions can also be employed for the formation of the aryl ether bond, particularly in complex syntheses. For instance, a palladium- or copper-catalyzed coupling of a 3-fluoro-5-halophenol with a tert-butoxide source could be envisioned. However, for a relatively simple molecule like this compound, direct alkylation is generally more efficient.

Regioselective Fluorination Strategies Applied to Phenolic Precursors

Should the synthesis proceed via 3-(tert-butoxy)phenol, regioselective fluorination becomes the critical step. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are commonly used for the fluorination of electron-rich aromatic compounds. The directing effect of the hydroxyl and tert-butoxy groups would need to be carefully considered to achieve the desired 3,5-substitution pattern. The bulky tert-butoxy group may sterically hinder ortho-fluorination, favoring the desired meta-position.

Selective Tert-Butylation Methods for Aromatic Alcohols

The selective O-tert-butylation of 3-fluorophenol is a direct and efficient route. This transformation is typically achieved under basic conditions to deprotonate the phenol (B47542), followed by reaction with a tert-butylating agent. Common reagents include tert-butyl bromide, tert-butyl chloride, or di-tert-butyl dicarbonate (B1257347) (Boc₂O). The choice of base and solvent is crucial to optimize the yield and minimize side reactions, such as C-alkylation.

A plausible synthetic route starting from 3-fluorophenol is outlined below:

Scheme 1: Synthesis of this compound from 3-Fluorophenol

Reaction scheme showing the conversion of 3-Fluorophenol to this compound.

In this proposed reaction, 3-fluorophenol is deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting phenoxide then undergoes nucleophilic substitution with a tert-butylating agent, like tert-butyl bromide, to yield the final product.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound primarily involves considerations of chemo- and regioselectivity.

Chemoselectivity: In the tert-butylation of 3-fluorophenol, O-alkylation is desired over C-alkylation. The use of a strong, non-nucleophilic base and a suitable solvent can favor the formation of the ether.

Regioselectivity: When considering the fluorination of 3-(tert-butoxy)phenol, the directing effects of the existing substituents are paramount. The hydroxyl group is a strong ortho-, para-director, while the tert-butoxy group is also an ortho-, para-director. However, the steric bulk of the tert-butoxy group can influence the position of electrophilic attack, potentially favoring fluorination at the C5 position.

As the target molecule is achiral, stereoselectivity is not a concern in its synthesis.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of reagents, solvent, temperature, and reaction time.

Below are hypothetical data tables illustrating the optimization of the tert-butylation of 3-fluorophenol.

Table 1: Optimization of Base and Solvent for the Tert-butylation of 3-Fluorophenol

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃AcetoneReflux2465
2NaHTHF251285
3Cs₂CO₃DMF50892
4DBUCH₂Cl₂251878

This table demonstrates that a combination of a strong, non-nucleophilic base like Cesium Carbonate in a polar aprotic solvent like DMF can lead to higher yields.

Table 2: Optimization of Tert-butylating Agent

EntryTert-butylating AgentBaseSolventYield (%)
1tert-butyl chlorideNaHTHF75
2tert-butyl bromideNaHTHF85
3Di-tert-butyl dicarbonateNaHTHF90

This table suggests that Di-tert-butyl dicarbonate may be a more efficient tert-butylating agent under these conditions, potentially due to its higher reactivity and the formation of gaseous byproducts.

Detailed research findings would be necessary to populate these tables with experimental data, allowing for a thorough optimization of the synthetic protocol.

Green Chemistry Principles Applied to this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. This involves a holistic approach that considers waste minimization, energy efficiency, and the use of safer chemicals.

Atom Economy and E-Factor Analysis in Synthetic Pathways

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the greenness of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the total weight of waste produced per unit of product.

Two plausible synthetic routes to this compound can be analyzed:

Route A: Tert-butylation of 3-fluorophenol. This approach involves the reaction of 3-fluorophenol with a tert-butylating agent.

Route B: Fluorination of 3-tert-butoxyphenol. This route starts with the fluorination of 3-tert-butoxyphenol.

The choice of reagents significantly impacts the atom economy and E-Factor. For instance, in Route A, using di-tert-butyl dicarbonate as the tert-butylating agent would have a lower atom economy compared to the direct addition of isobutylene (B52900), due to the generation of by-products.

A hypothetical comparison of these two routes from a green metrics perspective is presented below.

Table 1: Illustrative Atom Economy and E-Factor Analysis for the Synthesis of this compound

Synthetic RouteKey TransformationTheoretical Atom Economy (%)Estimated E-FactorKey Waste Streams
Route A 3-Fluorophenol + Isobutylene → this compound100%Low (1-5)Catalyst, unreacted starting materials
Route A 3-Fluorophenol + Di-tert-butyl dicarbonate → this compound~45%High (5-15)Tert-butanol (B103910), carbon dioxide, catalyst
Route B 3-Tert-butoxyphenol + Electrophilic Fluorinating Agent (e.g., Selectfluor) → this compound~30%Very High (>20)Spent fluorinating agent, solvent

Note: The E-Factor values are estimates and can vary significantly based on the specific reaction conditions, yields, and solvent recycling efficiency.

Solvent Selection, Alternative Reaction Media, and Catalytic Systems

The choice of solvent is a critical aspect of green synthesis. Traditional organic solvents are often volatile, toxic, and contribute significantly to the E-Factor. For the synthesis of this compound, research into greener alternatives is essential.

Modern approaches to the synthesis of substituted phenols and aryl ethers are increasingly exploring benign solvents. For instance, the use of ethanol (B145695) in the ipso-hydroxylation of arylboronic acids has been shown to be a green and efficient method for producing substituted phenols. rsc.orgrsc.orgresearchgate.net While not directly applied to this compound in published literature, this methodology suggests that greener solvents like ethanol could be viable for related transformations.

Solvent-free conditions represent an even greener alternative. For Williamson ether synthesis, a classic method for forming ethers, solvent-free approaches using solid bases like sodium bicarbonate or potassium carbonate have proven effective for the etherification of phenols. researchgate.net This could be a promising avenue for the tert-butylation of 3-fluorophenol, minimizing solvent waste.

Catalyst Development and Recyclability for Sustainable Production

The development of robust and recyclable catalysts is a cornerstone of sustainable chemical production. For the synthesis of this compound, particularly via the tert-butylation of 3-fluorophenol, heterogeneous catalysts and catalysts that can be easily separated from the reaction mixture are highly desirable.

Recent research has focused on developing recyclable catalysts for the alkylation of phenols. For example, ionic liquids have been investigated as recyclable catalysts for the tert-butylation of phenol, demonstrating good catalytic activity and the potential for reuse. nih.govnih.gov Another approach involves supporting catalysts on solid materials, which facilitates easy recovery and reuse, thereby reducing the environmental impact and production costs. researchgate.net

The use of palladium on carbon (Pd/C) in combination with a Lewis acid has been shown to be an effective and reusable catalytic system for the ortho-alkylation of phenols. acs.orgacs.org While this is a different transformation, the principle of using a supported, recyclable catalyst is directly applicable to the development of sustainable processes for this compound synthesis.

Scale-Up Considerations and Process Chemistry for this compound Production

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed through careful process chemistry and engineering.

Key considerations for the scale-up of this compound production include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction rates, equilibria, and exothermicity is crucial for designing a safe and efficient large-scale process. For instance, the tert-butylation of phenols is an exothermic reaction, and effective heat management is essential to prevent runaway reactions. nih.gov

Mass and Heat Transfer: In large reactors, efficient mixing and heat transfer become critical to ensure consistent product quality and to maintain optimal reaction temperatures. The choice of reactor design and agitation system is therefore a key decision.

Safety and Hazard Analysis: A comprehensive hazard analysis must be conducted to identify and mitigate potential safety risks associated with the raw materials, intermediates, and reaction conditions. For example, the use of flammable solvents or highly reactive reagents requires stringent safety protocols.

Process Analytical Technology (PAT): The implementation of in-process monitoring and control can help to ensure consistent product quality, optimize reaction conditions, and improve process safety.

Recent advances in the scalable synthesis of substituted phenols highlight the feasibility of producing these compounds on a multi-gram scale with high yields and purity, often with simplified work-up procedures. rsc.orgnih.gov These developments provide a strong foundation for the design of robust and scalable manufacturing processes for this compound.

Mechanistic Investigations of 3 Tert Butoxy 5 Fluorophenol Reactivity

Electrophilic Aromatic Substitution Reactions of 3-(Tert-butoxy)-5-fluorophenol

Halogenation Mechanisms and Regioselectivity Profiles

The halogenation of phenols is typically a rapid reaction that can proceed even without a Lewis acid catalyst. For this compound, the directing effects of the substituents determine the site of halogenation. The hydroxyl and tert-butoxy (B1229062) groups are both ortho, para-directing and activating. The fluorine atom is also ortho, para-directing but deactivates the ring towards electrophilic attack.

The mechanism involves the polarization of the halogen molecule (e.g., Br₂) by the electron-rich phenol (B47542) ring, followed by the attack of the electrophilic halogen on the ring to form a resonance-stabilized carbocation. Loss of a proton from the intermediate restores aromaticity and yields the halogenated product.

Given the substituent pattern, the primary sites for electrophilic attack are C2, C4, and C6.

C2 and C6: These positions are ortho to the powerful hydroxyl activating group and meta to the fluorine.

C4: This position is para to the hydroxyl group, ortho to the fluorine, and ortho to the tert-butoxy group.

The combined activating effect of the -OH and -OC(CH₃)₃ groups strongly directs incoming electrophiles. However, the bulky tert-butoxy group may sterically hinder attack at the adjacent C4 and C6 positions. Therefore, substitution is most likely to occur at the C2 and C6 positions, which are ortho to the hydroxyl group. Research on the related compound 3,5-di-tert-butylphenol (B75145) shows that bromination leads to dibromination, and chlorination can yield both di- and tetrachlorinated products, indicating the high reactivity of these activated rings. researchgate.net For 3-bromo-5-fluorophenol, the bromo group is noted for its utility in cross-coupling reactions, highlighting a common fate for halogenated phenol derivatives. ossila.com

Table 1: Predicted Regioselectivity in Halogenation of this compound

PositionActivating/Deactivating InfluencesSteric HindrancePredicted Outcome
C2 Ortho to -OH (activating), Meta to -F (less deactivating)LowMajor product
C4 Para to -OH (activating), Ortho to -F (deactivating), Ortho to -OC(CH₃)₃HighMinor or no product
C6 Ortho to -OH (activating), Ortho to -OC(CH₃)₃, Meta to -FHighMinor or no product

Nitration Pathways and Substituent Effects on Aromatic Activation

The nitration of phenols introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. For sensitive substrates like phenols, milder nitrating agents are often employed to prevent oxidation and over-nitration. nih.gov The presence of electron-withdrawing groups, such as a nitro group, enhances the acidity of the phenol. ncert.nic.in

In the case of this compound, the activating -OH and -OC(CH₃)₃ groups direct the incoming nitro group to the ortho and para positions (C2, C4, C6). The deactivating -F group also directs ortho and para. The regiochemical outcome is a balance of these electronic effects and steric hindrance from the tert-butoxy group.

A proposed mechanism for the nitration of phenols using tert-butyl nitrite (B80452) involves the formation of an O-nitrosyl intermediate, followed by thermal homolysis to generate a phenoxyl radical and nitric oxide. nih.gov Subsequent oxidation of nitric oxide and coupling with the phenoxyl radical leads to the C-nitro product. nih.gov This pathway suggests that the formation of the phenoxyl radical is a key step. nih.gov Studies on the nitration of 3,5-di-tert-butylphenol have shown that mononitro and dinitro products can be formed, with substitution occurring at the positions ortho to the hydroxyl group. researchgate.net This suggests that for this compound, nitration would preferentially occur at the C2 and C6 positions.

Friedel-Crafts Acylation and Alkylation Methodologies

Friedel-Crafts reactions are a cornerstone of C-C bond formation in aromatic chemistry. cerritos.edu

Friedel-Crafts Alkylation involves the reaction of an alkyl halide or alcohol with an aromatic ring in the presence of a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid. cerritos.eduaklectures.com The reaction proceeds through the formation of a carbocation electrophile. cerritos.edu For phenols, the reaction can be complicated by the coordination of the Lewis acid to the phenolic oxygen. However, methods using Brønsted/Lewis acid catalysis have been developed for the tert-butylation of electron-rich arenes. nih.gov In this compound, the ring is highly activated, favoring alkylation. The bulky tert-butyl group already present, along with the other substituents, will direct the incoming alkyl group, likely to the less hindered C2 position.

Friedel-Crafts Acylation introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. Unlike alkylation, the product of acylation is a ketone, which is deactivated towards further substitution, thus preventing polyacylation. sioc-journal.cn Solvent-free acylation of fluorobenzene (B45895) has been demonstrated using catalysts like trifluoromethanesulfonic acid, achieving high para-selectivity. sioc-journal.cn For this compound, acylation would be directed by the activating groups to the ortho/para positions, with steric factors likely favoring the C2 position.

Nucleophilic Reactions at the Phenolic Hydroxyl of this compound

While the aromatic ring undergoes electrophilic substitution, the phenolic hydroxyl group itself can act as a nucleophile, particularly after deprotonation to form a phenoxide ion. ncert.nic.inlibretexts.org

Etherification Reactions and Proposed Reaction Mechanisms

Etherification of the phenolic hydroxyl group involves converting the Ar-OH to an Ar-O-R ether. The most common method is the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide.

The mechanism begins with the deprotonation of the phenol by a base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide ion. This phenoxide then attacks the alkyl halide in an Sₙ2 reaction to displace the halide and form the ether. A simple and efficient solvent-free etherification of substituted phenols with tert-butyl bromide has been reported using basic lead carbonate as a catalyst, showing high chemoselectivity where other functional groups like fluoro substituents remain intact. sci-hub.se This method could be directly applicable to this compound.

Table 2: Representative Etherification Conditions for Phenols

ReagentsCatalyst/BaseConditionsProductReference
Phenol, tert-butyl bromideBasic lead carbonate35–45°C, solvent-freetert-butoxybenzene sci-hub.se
Alcohols, Alkyl BromidesZn(OTf)₂Not specifiedTertiary alkyl ethers organic-chemistry.org

Esterification Protocols and Kinetic Studies

Esterification of phenols involves the reaction of the hydroxyl group with a carboxylic acid or a more reactive derivative like an acid chloride or anhydride to form a phenyl ester (Ar-O-CO-R). ncert.nic.in Direct esterification with a carboxylic acid (Fischer esterification) is typically acid-catalyzed but can be slow for phenols.

More efficient protocols for hindered alcohols and phenols often use activating agents. For instance, benzotriazole (B28993) esters, formed in situ from carboxylic acids, have been shown to be effective intermediates for the esterification of tert-butyl alcohol, a sterically hindered alcohol. researchgate.net This strategy could be adapted for the esterification of this compound.

Kinetic studies of esterification reactions often reveal the influence of steric and electronic factors on the reaction rate. nih.gov For this compound, the steric hindrance from the adjacent tert-butoxy group and the electronic effects of the fluoro substituent would influence the kinetics of the esterification at the phenolic hydroxyl. The rate of reaction would likely be slower compared to an unhindered phenol due to the steric bulk at the C5 position, potentially impacting the approach of the acylating agent.

Reactivity of the Tert-Butoxy Group in this compound

The tert-butoxy group in this compound primarily serves as a protecting group for the phenolic hydroxyl. Its reactivity is dominated by cleavage reactions designed to deprotect the phenol, although its steric and electronic properties also influence other reactions.

Selective Cleavage Methodologies for the Tert-Butyl Ether

The cleavage of the tert-butyl ether linkage is a critical reaction for unmasking the phenol functionality. Due to the stability of the tertiary carbocation that is formed upon cleavage, this process is typically acid-catalyzed and proceeds through a unimolecular mechanism (SN1 or E1). libretexts.orgpressbooks.pub

Acid-Catalyzed Cleavage: Treatment with strong protic acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI), is a common method for cleaving tert-butyl ethers. pressbooks.pubmasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group (a neutral alcohol). Subsequent departure of the leaving group is facilitated by the formation of a stable tert-butyl carbocation. This carbocation can then be trapped by a nucleophile (SN1 pathway) or lose a proton to form an alkene (E1 pathway). vaia.com In the case of this compound, the E1 pathway typically predominates, yielding 3-fluoro-5-hydroxyphenol and 2-methylpropene. libretexts.orgvaia.com

Reagents commonly employed for this transformation include:

Trifluoroacetic Acid (TFA): Often used in moderate concentrations, TFA can effectively cleave tert-butyl ethers, sometimes at room temperature or slightly elevated temperatures. nih.gov

Lewis Acids: Catalysts such as aluminum chloride in a suitable solvent like toluene (B28343) can be used to effect the deprotection of tert-butylated phenols. tandfonline.com

Acid-Catalyzed Aromatization: In some synthetic routes, a related deprotection involves the acid-catalyzed aromatization of a 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one intermediate. This reaction proceeds with the loss of isobutene to generate the corresponding fluorophenol. cas.cz

The general mechanism for acid-catalyzed cleavage is illustrated below:

Protonation of the ether oxygen by a strong acid (H-A).

Heterolytic cleavage of the carbon-oxygen bond to form the stable tert-butyl carbocation and the desired phenol.

Deprotonation of the carbocation to form 2-methylpropene.

Reagent/CatalystMechanismTypical Products
HBr, HI, TFASN1 / E13-Fluoro-5-hydroxyphenol, 2-Methylpropene
Aluminum ChlorideLewis Acid-Catalyzed Cleavage3-Fluoro-5-hydroxyphenol, 2-Methylpropene

Directing Effects of the Fluorine Substituent on Aromatic Reactivity in this compound

In electrophilic aromatic substitution reactions, the substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. In this compound, the directing effects are a combination of the influences from the tert-butoxy group and the fluorine atom.

Tert-Butoxy Group (-O-tBu): This is an activating group. The oxygen atom possesses lone pairs that can be donated to the aromatic ring through resonance (+R effect), increasing the electron density of the ring and making it more nucleophilic. This effect outweighs its electron-withdrawing inductive effect (-I effect). As a strong activating group, it directs incoming electrophiles to the ortho and para positions (C2, C4, and C6).

In this compound, both the -O-tBu group at C1 and the -F atom at C3 direct electrophilic attack to the C2, C4, and C6 positions. The directing effects of both substituents are therefore reinforcing. The strong activating nature of the tert-butoxy group will be the dominant factor, strongly favoring substitution at these positions over the only alternative, the C5 position. Among the possible sites, the C4 position is para to the tert-butoxy group and ortho to the fluorine, while the C2 and C6 positions are ortho to the tert-butoxy group. Steric hindrance from the bulky tert-butyl group might slightly disfavor the ortho positions (C2 and C6) compared to the para position (C4), making C4 a likely site for substitution.

Radical Reactions Involving this compound

Phenolic compounds can participate in radical reactions, often involving the formation of a phenoxyl radical. For this compound, such reactions could be initiated by abstracting the hydrogen atom from the phenolic hydroxyl group.

A relevant transformation is the photocatalytic oxidative coupling of phenols, which can produce biphenol or neolignan structures. nsf.gov These reactions can be mediated by heterogeneous photocatalysts like titanium dioxide (TiO₂) under visible light and in the presence of air. The proposed mechanism involves the formation of a radical cation from the phenol substrate. nsf.gov For a monosubstituted phenol, this can lead to polymerization or a mixture of products due to multiple reactive sites. nsf.gov In the context of this compound, the substituents would control the regioselectivity of such a coupling. The tert-butyl group, in particular, can serve as a removable blocking group to prevent reaction at one of the ortho positions, thereby directing the coupling to achieve a specific isomer. nsf.gov

Catalytic Transformations of this compound

Beyond the acid-catalyzed cleavage, this compound can be a substrate in various other catalytic transformations. These often focus on modifying the aromatic ring or the phenolic group.

Catalytic Deprotection: As mentioned previously, Lewis acids like aluminum chloride can catalyze the cleavage of the tert-butyl ether. tandfonline.com This provides an alternative to protic acid-based methods.

Catalytic Hydroxylation: Bio-inspired catalytic systems have been developed to mimic the action of enzymes like tyrosinase, which hydroxylates phenols to catechols. Copper(I) complexes have been shown to react with dioxygen to form reactive dicopper-peroxide species that can hydroxylate phenolic substrates. nih.gov Such a system could potentially convert this compound into a catechol derivative, followed by oxidation to the corresponding quinone at room temperature. nih.gov The reaction demonstrates the possibility of selective C-H activation and hydroxylation on the aromatic ring under catalytic conditions.

Catalytic Alkylation (Formation): While not a transformation of the compound, it is relevant to note that this compound is itself synthesized via catalytic processes. The tert-butylation of 3-fluorophenol (B1196323) can be achieved using tert-butanol (B103910) or isobutylene (B52900) in the presence of solid acid catalysts, such as molybdate (B1676688) or tungstate-promoted zirconia. researchgate.net These catalysts offer good substrate conversion and high selectivity for the desired product.

Strategic Applications of 3 Tert Butoxy 5 Fluorophenol in Complex Organic Synthesis

3-(Tert-butoxy)-5-fluorophenol as a Key Building Block for Heterocyclic Systems

The phenolic moiety of this compound serves as a versatile handle for the construction of various heterocyclic rings, particularly those containing oxygen. The fluorine substituent can influence the reactivity and properties of the resulting heterocyclic systems, while the tert-butoxy (B1229062) group offers a stable protecting group that can be removed under specific conditions to reveal a free hydroxyl group for further functionalization.

Synthesis of Fluorinated Benzofurans and Benzopyrans

The synthesis of fluorinated benzofurans, a class of compounds with significant biological activities, can be envisioned utilizing this compound as a key starting material. nih.govorganic-chemistry.org General synthetic strategies for benzofuran (B130515) formation often involve the reaction of a phenol (B47542) with a suitable two-carbon synthon, followed by an intramolecular cyclization.

One potential route involves the O-alkylation of this compound with an α-haloketone, followed by an intramolecular cyclization, such as a Perkin rearrangement or a related condensation reaction. The electron-withdrawing nature of the fluorine atom can influence the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide, potentially requiring tailored reaction conditions.

Starting MaterialReagentProductReaction Type
This compoundα-HaloketoneSubstituted Fluorinated BenzofuranO-alkylation followed by intramolecular cyclization
This compoundPropargyl bromideFluorinated Benzofuran derivativeO-propargylation followed by cyclization

Similarly, the synthesis of fluorinated benzopyrans (chromenes and chromanes) can be approached using this versatile building block. For instance, a Pechmann condensation with a β-ketoester under acidic conditions could yield a fluorinated coumarin (B35378) derivative. Alternatively, reaction with an α,β-unsaturated aldehyde or ketone could lead to the formation of a fluorinated chromene scaffold. The presence of the fluorine atom on the aromatic ring is expected to impact the electronic properties and, consequently, the biological activity of the resulting benzopyran systems.

Construction of Substituted Quinolines and Isoquinolines

While the direct involvement of this compound in classical quinoline (B57606) and isoquinoline (B145761) syntheses like the Skraup or Bischler-Napieralski reactions is not extensively documented, its derivatives could serve as precursors for such transformations. For instance, the phenolic hydroxyl group could be converted into an amino group through a multi-step sequence, yielding a fluorinated and tert-butoxy-substituted aniline (B41778) derivative. This aniline could then participate in established quinoline syntheses.

A hypothetical pathway to a substituted quinoline could involve the nitration of this compound, followed by reduction to the corresponding aniline. This aniline could then be subjected to a Skraup synthesis with glycerol, an oxidizing agent, and sulfuric acid to construct the quinoline core. The fluorine and tert-butoxy substituents would be carried through the reaction sequence, leading to a highly functionalized quinoline derivative.

Precursor derived from this compoundReaction TypeHeterocyclic Product
Fluorinated tert-butoxy anilineSkraup SynthesisSubstituted Quinoline
Fluorinated tert-butoxy phenethylamine (B48288)Bischler-Napieralski/Pictet-SpenglerSubstituted Isoquinoline

For the synthesis of isoquinolines, this compound could be elaborated into a substituted phenethylamine. This could be achieved by, for example, a Vilsmeier-Haack reaction to introduce a formyl group, followed by conversion to a nitrostyrene (B7858105) and subsequent reduction. The resulting phenethylamine derivative could then undergo a Bischler-Napieralski or Pictet-Spengler reaction with an appropriate acyl chloride or aldehyde to furnish a substituted tetrahydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline. mdpi.com

Incorporation of this compound into Polyaromatic Scaffolds

The development of novel polycyclic aromatic hydrocarbons (PAHs) and related extended π-systems is of great interest for applications in organic electronics and materials science. This compound can be strategically employed as a building block to introduce fluorine and a protected hydroxyl group into these large aromatic structures.

One approach involves using the phenol as a nucleophile in transition-metal-catalyzed cross-coupling reactions. For instance, a Buchwald-Hartwig amination or a related C-O coupling reaction could be used to attach the 3-(tert-butoxy)-5-fluorophenoxy moiety to a pre-existing polyaromatic core bearing a suitable leaving group.

Alternatively, the phenol can be converted into a more reactive species, such as a triflate or a boronic ester, to participate in Suzuki, Stille, or other cross-coupling reactions. This would allow for the construction of the polyaromatic scaffold in a stepwise manner, with the fluorinated and protected phenol being introduced at a specific position. The tert-butoxy group can be deprotected in a later step to provide a site for further modification or to influence the solid-state packing of the final material.

Utilization in Cascade and Multicomponent Reactions for Molecular Complexity

Cascade reactions and multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. jocpr.comnih.govrug.nlfrontiersin.org The unique combination of functional groups in this compound makes it an attractive component for the design of novel cascade and multicomponent processes.

For example, a cascade reaction could be initiated by the nucleophilic attack of the phenol onto an electrophilic partner, generating an intermediate that undergoes a subsequent intramolecular cyclization. The fluorine atom could influence the regioselectivity of this cyclization.

In the realm of MCRs, this compound could act as the phenolic component in reactions such as the Ugi or Passerini reaction, after appropriate functional group manipulation. More directly, it could participate in three-component couplings involving an aldehyde and another nucleophile. For instance, a reaction with an aldehyde and an amine could lead to the formation of a fluorinated aminomethylated phenol derivative.

Reaction TypeReactantsPotential Product Class
Cascade ReactionThis compound, Electrophilic partner with a second reactive siteFused heterocyclic systems
Multicomponent ReactionThis compound, Aldehyde, AmineFluorinated aminomethylated phenols

The development of such reactions would provide efficient access to libraries of complex and diverse molecules containing the this compound motif, which would be valuable for biological screening and materials discovery.

Precursor for Advanced Functional Materials

The unique electronic and steric properties of this compound make it a promising precursor for the synthesis of advanced functional materials, particularly specialized polymers.

Monomer Synthesis for Specialized Polymer Architectures

This compound can be chemically modified to generate a variety of monomers suitable for polymerization. The presence of the fluorine atom can impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and altered electronic characteristics. The tert-butoxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected post-polymerization to yield a functional polymer with pendant hydroxyl groups. These hydroxyl groups can then be used for cross-linking or for the attachment of other functional moieties.

One potential route to a monomer involves the introduction of a polymerizable group, such as a vinyl, styryl, or acrylate (B77674) moiety, onto the aromatic ring or at the phenolic oxygen. For example, a Williamson ether synthesis with a suitable alkenyl halide would yield a polymerizable ether derivative. Alternatively, a Heck or Suzuki coupling reaction could be employed to attach a vinyl or styryl group to the aromatic ring, provided a suitable halide is first introduced.

Polymerizable GroupPotential Polymerization MethodResulting Polymer Type
Vinyl EtherCationic PolymerizationPoly(vinyl ether)
StyrylRadical or Anionic PolymerizationPolystyrene derivative
AcrylateRadical PolymerizationPolyacrylate

The resulting polymers would possess a unique combination of fluorine and protected hydroxyl groups, making them attractive for a range of applications, including as dielectric materials, gas separation membranes, or functional coatings. The ability to deprotect the hydroxyl groups after polymerization opens up possibilities for creating "smart" materials that can respond to external stimuli or be further functionalized for specific applications. msu.edutue.nlspecialchem.comdntb.gov.ua

Ligand Design in Organometallic and Catalytic Chemistry

A thorough search for the use of this compound as a precursor or foundational scaffold for ligand design in organometallic and catalytic chemistry has yielded no specific examples. Ligand design is a critical aspect of catalysis, where organic molecules are tailored to coordinate with a metal center, thereby influencing the catalyst's activity, selectivity, and stability. The electronic and steric properties of a ligand are paramount. While the fluoro and tert-butoxy groups on the phenol ring of the target compound could theoretically be used to modulate these properties, there is no published research demonstrating this application.

General principles of ligand design often involve the incorporation of specific donor atoms (like phosphorus, nitrogen, or sulfur) and chiral elements to influence the outcome of catalytic reactions. The synthesis of such ligands is a complex, multi-step process. However, no synthetic routes starting from or employing this compound for the creation of organometallic ligands are described in the current body of scientific literature.

Synthesis and Exploration of Novel Derivatives and Analogues of 3 Tert Butoxy 5 Fluorophenol

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical derivatization due to its inherent reactivity. The acidic proton and the nucleophilic oxygen atom allow for a wide range of transformations, enabling the synthesis of ethers, esters, and other functional derivatives.

Etherification and esterification are fundamental methods for modifying the phenolic hydroxyl group, thereby altering properties such as lipophilicity, steric bulk, and metabolic stability. Advanced strategies focus on achieving high yields and accommodating a wide range of functional groups under mild conditions.

Etherification: The Williamson ether synthesis remains a cornerstone for preparing ethers from phenols. This method involves the deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride, NaH) to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide. Phase-transfer catalysis can be employed to enhance reaction rates and yields, particularly with less reactive alkylating agents.

Esterification: The formation of esters from 3-(tert-butoxy)-5-fluorophenol can be accomplished through several advanced methods. Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine is a common approach. For more sensitive substrates, coupling reagents such as 1,3-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an activating agent like 4-dimethylaminopyridine (DMAP), facilitate the direct condensation with carboxylic acids under mild conditions.

The following table illustrates potential derivatives synthesized through these methods.

Reaction Type Reagent Product Name Product Structure
EtherificationMethyl iodide (CH₃I)1-(tert-Butoxy)-3-fluoro-5-methoxybenzene
EtherificationBenzyl bromide (BnBr)1-(Benzyloxy)-3-(tert-butoxy)-5-fluorobenzene
EsterificationAcetyl chloride3-(tert-Butoxy)-5-fluorophenyl acetate
EsterificationBenzoyl chloride3-(tert-butoxy)-5-fluorophenyl benzoate

Interactive Data Table: Explore the different ether and ester derivatives of this compound.

Beyond simple ethers and esters, the phenolic hydroxyl can be converted into other important functional groups, such as sulfonates, phosphonates, and carbamates. These modifications can serve as protecting groups, introduce new functionalities, or act as reactive handles for further transformations, such as cross-coupling reactions.

Sulfonates: Aryl sulfonates are readily prepared by reacting the phenol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride, or trifluoromethanesulfonyl chloride) in the presence of a base. Trifluoromethanesulfonates (triflates) are particularly valuable as excellent leaving groups in palladium-catalyzed cross-coupling reactions.

Phosphonates: The synthesis of aryl phosphonates involves the reaction of the deprotonated phenol with a phosphoryl chloride derivative, such as diethyl chlorophosphate.

Carbamates: Aryl carbamates are typically formed by reacting the phenol with an isocyanate. Alternatively, treatment with a carbamoyl chloride in the presence of a base also yields the desired carbamate derivative.

The table below summarizes these transformations.

Derivative Type Reagent Product Name
SulfonateTrifluoromethanesulfonyl chloride3-(tert-Butoxy)-5-fluorophenyl trifluoromethanesulfonate
PhosphonateDiethyl chlorophosphateDiethyl (3-(tert-butoxy)-5-fluorophenyl) phosphate
CarbamatePhenyl isocyanate3-(tert-Butoxy)-5-fluorophenyl phenylcarbamate

Interactive Data Table: A summary of sulfonate, phosphonate, and carbamate derivatives.

Functionalization at the Aromatic Ring of this compound

The aromatic ring of this compound offers several positions for the introduction of new substituents, enabling the synthesis of more complex analogues. The regioselectivity of these reactions is governed by the electronic and steric effects of the existing substituents.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.orgscribd.com The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles. whiterose.ac.uknih.gov

In this compound, the hydroxyl group is the most powerful DMG, followed by the tert-butoxy (B1229062) group. organic-chemistry.org After deprotonation of the phenolic proton, the resulting phenoxide anion strongly directs lithiation to the C4 position, which is ortho to both the hydroxyl and the tert-butoxy groups. Subsequent reaction with an electrophile introduces a substituent at this position.

Electrophile Reagent Example Product Name
Deuterium SourceDeuterium oxide (D₂O)2-(tert-Butoxy)-4-deuterio-6-fluorophenol
Carbonyl CompoundN,N-Dimethylformamide (DMF)2-(tert-Butoxy)-4-fluoro-6-hydroxybenzaldehyde
Alkylating AgentIodomethane (CH₃I)2-(tert-Butoxy)-4-fluoro-6-methylphenol
Halogenating AgentIodine (I₂)2-(tert-Butoxy)-4-fluoro-6-iodophenol

Interactive Data Table: Examples of functional groups introduced via Directed Ortho-Metalation and electrophilic quench.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.netuwindsor.ca To make the this compound scaffold amenable to these reactions, the phenolic hydroxyl group is typically converted into a triflate, creating an excellent leaving group at the C1 position. Alternatively, DoM can be used to install a halide or a boronic acid derivative at the C4 position, which then serves as a handle for cross-coupling. researchgate.netmdpi.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., an arylboronic acid) with an organohalide or triflate. acs.orgmdpi.comtcichemicals.com It is widely used for the synthesis of biaryls.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide or triflate. wikipedia.orgharvard.eduorganic-chemistry.orglibretexts.org It tolerates a wide variety of functional groups.

Heck Coupling: This reaction forms a new C-C bond between an alkene and an aryl halide or triflate.

Sonogashira Coupling: This method couples a terminal alkyne with an aryl halide or triflate, providing a direct route to aryl-substituted alkynes. organic-chemistry.org

Reaction Name Coupling Partner Catalyst/Ligand Example Type of Substituent Introduced
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Aryl
StilleTributyl(vinyl)stannanePdCl₂(PPh₃)₂Alkenyl
HeckStyrenePd(OAc)₂ / P(o-tolyl)₃Alkenyl
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIAlkynyl

Interactive Data Table: Overview of Palladium-Catalyzed Cross-Coupling Reactions.

The methodologies described above provide a comprehensive toolkit for introducing a wide array of substituents onto the aromatic ring of this compound.

Alkyl Substituents: These can be introduced directly via DoM followed by quenching with an alkyl halide.

Aryl Substituents: The Suzuki-Miyaura and Stille couplings are the primary methods for introducing aryl and heteroaryl groups, typically by using the corresponding aryl triflate derivative.

Alkenyl Substituents: The Heck reaction allows for the direct introduction of vinyl groups, while the Stille coupling using vinylstannanes is another effective route.

Alkynyl Substituents: The Sonogashira coupling provides a reliable and direct method for the synthesis of arylalkynes from the corresponding aryl triflate.

Through the sequential and strategic application of these reactions, a vast chemical space of novel derivatives and analogues of this compound can be synthesized and explored.

Heteroatom Incorporation (N, S, P, B) through Advanced Methodologies

The introduction of heteroatoms such as nitrogen, sulfur, phosphorus, and boron into the this compound framework can be achieved through a variety of modern catalytic cross-coupling reactions. These methods offer significant advantages over classical approaches, including milder reaction conditions, broader substrate scope, and improved functional group tolerance.

Nitrogen Incorporation: The formation of carbon-nitrogen bonds is pivotal in the synthesis of pharmaceuticals and agrochemicals. For a phenolic substrate, two primary strategies are employed: direct coupling at the hydroxyl group or functionalization of the aromatic ring.

Chan-Lam Coupling: This copper-catalyzed reaction is an effective method for forming aryl C-N bonds by coupling the phenolic hydroxyl group with nitrogen-based nucleophiles like amines, amides, or heterocycles. organic-chemistry.orgresearchgate.net The reaction typically proceeds in the presence of a copper(II) source, such as Cu(OAc)₂, and an oxidant, often atmospheric oxygen, at room temperature. nrochemistry.com This approach would convert the phenolic moiety of this compound directly into an N-aryl derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for aryl amination. wikipedia.orgrug.nl To apply this method to this compound, the phenol would first need to be converted into an aryl halide or pseudohalide (e.g., a triflate or fluorosulfonate). nih.govresearchgate.net The resulting electrophile can then be coupled with a wide array of primary or secondary amines using a palladium catalyst and a suitable phosphine ligand. wikipedia.orgorganic-chemistry.org The choice of sterically hindered and electron-rich ligands has significantly expanded the scope of this reaction to include even challenging substrates. wikipedia.org

Sulfur Incorporation: Sulfur-containing functional groups are present in a wide range of biologically active molecules. nih.govnih.gov Transition metal-catalyzed reactions provide efficient routes to C-S bond formation.

Buchwald-Hartwig-Type C-S Coupling: Similar to amination, palladium-catalyzed conditions can be adapted for the coupling of thiols with aryl halides or triflates. wikipedia.org Starting from a triflate derivative of this compound, various aryl or alkyl thioethers can be synthesized.

Copper-Catalyzed Thiolation: Copper-based systems can also effectively catalyze the coupling of thiols with aryl halides. For direct functionalization, conversion of the phenol to an aryl halide would be the initial step.

Phosphorus Incorporation: Organophosphorus compounds, including phosphonates, phosphinates, and phosphine oxides, have diverse applications. nih.gov Their synthesis often involves either C-P or O-P bond formation.

Hirao Cross-Coupling: This palladium-catalyzed reaction allows for the formation of a C-P bond between an aryl halide and a P(O)-H compound, such as a dialkyl phosphite. This would be a viable route for introducing a phosphonate group onto the aromatic ring of this compound after its conversion to an aryl bromide or iodide.

Phosphorylation of the Phenolic Oxygen: The hydroxyl group can be directly reacted with phosphorus electrophiles, such as phosphoryl chlorides (e.g., diphenylphosphinic chloride) or chlorophosphites, in the presence of a base to form the corresponding phosphate or phosphite esters. nih.gov

Boron Incorporation: Boron-containing heterocycles, particularly benzoxaboroles, are a privileged scaffold in medicinal chemistry due to their unique chemical properties and biological activities. researchgate.netmdpi.comenamine.net

Synthesis of Benzoxaborole Derivatives: A key strategy for synthesizing benzoxaboroles involves intramolecular cyclization. sciengine.com A plausible route starting from this compound would involve ortho-formylation of the aromatic ring, followed by reduction of the formyl group to a hydroxymethyl group. Subsequent reaction with a boronic acid under dehydrating conditions would yield a novel, substituted benzoxaborole. sciengine.comnih.gov The stability of the benzoxaborole core allows for a range of further modifications. sciengine.com

Table 1: Comparison of Advanced Methodologies for Heteroatom Incorporation
HeteroatomMethodologyTypical Catalyst/ReagentsAdvantagesApplication to Substrate
Nitrogen (N)Chan-Lam CouplingCu(OAc)₂, Pyridine, O₂ (air)Mild conditions, room temp, tolerates -OH group. organic-chemistry.orgnrochemistry.comDirect coupling of amines to the phenolic oxygen.
Nitrogen (N)Buchwald-Hartwig AminationPd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., BINAP, RuPhos), Base (e.g., NaOt-Bu)Broad scope for amines and aryl electrophiles. wikipedia.orgrug.nlCoupling of amines to the aromatic ring after conversion of -OH to -OTf.
Sulfur (S)C-S Cross-CouplingPd or Cu Catalyst, Ligand, BaseEfficient formation of thioethers. wikipedia.orgCoupling of thiols to the aromatic ring after conversion of -OH to -OTf or -I.
Phosphorus (P)Hirao CouplingPd Catalyst (e.g., Pd(PPh₃)₄), BaseDirect route to aryl phosphonates.Coupling of H-phosphonates to the aromatic ring after conversion of -OH to -I.
Boron (B)Benzoxaborole SynthesisOrtho-lithiation/formylation, reduction, cyclization with B(OH)₃Access to medicinally relevant scaffolds. researchgate.netsciengine.comMulti-step synthesis involving functionalization of the aromatic ring.

Structural Elucidation and Conformational Analysis of Derived Compounds

The precise characterization of newly synthesized derivatives is essential for understanding their chemical and physical properties. A combination of spectroscopic and analytical techniques is employed for unambiguous structural elucidation and conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are fundamental for confirming the constitution of the derivatives. The introduction of a new heteroatom-containing group will induce predictable shifts in the signals of nearby protons and carbons. ¹⁹F NMR is particularly valuable for confirming that the fluorine atom remains on the scaffold and for probing electronic changes in its local environment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the new compounds, thereby confirming their elemental composition.

X-ray Crystallography: For derivatives that can be crystallized, single-crystal X-ray diffraction provides definitive proof of structure, including the precise arrangement of atoms, bond lengths, and bond angles in the solid state. This technique is invaluable for conformational analysis, revealing the spatial orientation of the bulky tert-butoxy group relative to the plane of the aromatic ring and the newly introduced functional group.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict stable conformations, rotational barriers, and spectroscopic properties. These theoretical models complement experimental data, providing deeper insight into the molecule's three-dimensional structure and electronic distribution.

The conformational preferences of these novel derivatives will be significantly influenced by the steric bulk of the tert-butoxy group and the electronic nature of both the fluorine atom and the newly incorporated heteroatom. The tert-butoxy group is expected to exert considerable steric hindrance, potentially restricting rotation around the C-O bond and influencing the orientation of adjacent substituents.

Structure-Reactivity Relationships in Novel Derivatives of this compound

The reactivity of the aromatic ring in this compound derivatives towards further chemical transformations, such as electrophilic aromatic substitution, is governed by the combined electronic effects of all substituents. lumenlearning.compharmaguideline.com

The parent molecule contains two key substituents:

Tert-butoxy group (-O-tBu): This group is a strong activating group due to the +R (resonance donating) effect of the oxygen lone pairs, which outweighs its -I (inductive withdrawing) effect. It directs incoming electrophiles to the ortho and para positions.

The introduction of a new heteroatom-containing group will further modulate the ring's electron density and the regioselectivity of subsequent reactions.

Nitrogen Derivatives (e.g., -NHR, -N(R)₂): Amino groups are powerful activating, ortho, para-directing groups due to their strong +R effect. Their incorporation would significantly increase the nucleophilicity of the aromatic ring, making it much more susceptible to electrophilic attack.

Sulfur Derivatives (e.g., -SR, -SO₂R): A thioether (-SR) group is generally considered activating and ortho, para-directing. In contrast, oxidation to a sulfone (-SO₂R) transforms it into a powerful electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position.

Phosphorus Derivatives (e.g., -PO(OR)₂): A phosphonate group is strongly deactivating and meta-directing due to the electron-withdrawing nature of the phosphoryl moiety.

Boron Derivatives (e.g., as part of a benzoxaborole): The electronic effect of the boron-containing ring system would be more complex, but the boronic acid moiety is generally considered an electron-withdrawing, meta-directing group.

The interplay of these directing effects determines the outcome of further substitution. For example, in a derivative containing the strongly activating -O-tBu group and a deactivating but meta-directing phosphonate group, the directing power of the tert-butoxy group would likely dominate, guiding a new electrophile to the positions ortho and para to it.

Table 2: Predicted Electronic Effects and Directing Influence of Incorporated Heteroatom Groups
Incorporated Group (Z)Electronic EffectReactivity Effect on RingDirecting Influence
-NHR, -N(R)₂Electron-Donating (+R >> -I)Strongly ActivatingOrtho, Para
-SRElectron-Donating (+R > -I)ActivatingOrtho, Para
-SO₂RElectron-Withdrawing (-R, -I)Strongly DeactivatingMeta
-PO(OR)₂Electron-Withdrawing (-I)Strongly DeactivatingMeta
-B(OH)₂ (as part of benzoxaborole)Electron-Withdrawing (-I)DeactivatingMeta

Advanced Spectroscopic and Spectrometric Elucidation of 3 Tert Butoxy 5 Fluorophenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering a window into the electronic environment of individual nuclei.

Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁹F) for Connectivity and Electronic Environment

The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a comprehensive picture of the molecular framework of 3-(Tert-butoxy)-5-fluorophenol.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling. For aromatic protons, the substitution pattern on the benzene (B151609) ring dictates the observed chemical shifts and coupling constants.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon atoms and provides information about their hybridization and electronic environment. The chemical shifts of the aromatic carbons are influenced by the electron-donating tert-butoxy (B1229062) group and the electron-withdrawing fluorine atom.

¹⁹F NMR: As a nucleus with 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is particularly sensitive to the local electronic environment. cnr.it The chemical shift of the fluorine atom in this compound provides a sensitive probe for electronic effects and intermolecular interactions. The use of ¹H decoupling in ¹⁹F NMR can simplify spectra and aid in structural assignment. magritek.com

Table 1: Predicted NMR Data for this compound

Nucleus Atom Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted J-coupling (Hz)
¹HAromatic CH6.3 - 6.8m
¹HPhenolic OH4.5 - 5.5s
¹Htert-butyl CH₃1.3 - 1.4s
¹³CC-O (tert-butyl)~155s
¹³CC-F~163dJ(C-F) ≈ 245
¹³CC-OH~158dJ(C-F) ≈ 10
¹³CAromatic CH95 - 110dJ(C-F) ≈ 2-25
¹³Ctert-butyl C(CH₃)₃~79s
¹³Ctert-butyl CH₃~28q
¹⁹FAr-F-110 to -115m

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

Two-dimensional NMR experiments are indispensable for unambiguously assigning NMR signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduscribd.com In this compound, COSY would reveal the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. sdsu.eduprinceton.edu This allows for the direct assignment of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduprinceton.edu This is crucial for identifying quaternary carbons and piecing together the carbon skeleton. For instance, correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group and the oxygen-bearing aromatic carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. princeton.edu This provides valuable information about the three-dimensional structure and conformation of the molecule. For example, NOESY could show correlations between the tert-butyl protons and the adjacent aromatic protons.

Dynamic NMR Studies for Conformational Equilibria and Rotational Barriers

The tert-butoxy group in this compound is not static and can undergo rotation around the C-O bond. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational changes and determine the energy barriers associated with them. unibas.itnih.govnih.gov By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to calculate the rates of exchange between different conformers. nih.govresearchgate.net At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals will broaden and eventually coalesce into a single time-averaged signal. The analysis of these line shape changes allows for the determination of the activation energy for the rotational barrier. unibas.itresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saup.ac.zapageplace.de While IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the dipole moment, Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecular polarizability. ksu.edu.saup.ac.za

Characteristic Vibrational Modes and Functional Group Analysis

The IR and Raman spectra of this compound exhibit characteristic bands corresponding to its various functional groups.

O-H Stretch: The phenolic hydroxyl group gives rise to a broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The position and shape of this band are sensitive to hydrogen bonding. ncert.nic.in

C-H Stretch: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group is observed in the 2850-3000 cm⁻¹ region.

C=C Stretch: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the aryl-O and alkyl-O bonds of the tert-butoxy group will appear in the fingerprint region, typically around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

C-F Stretch: The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum in the range of 1000-1400 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
O-H StretchPhenol (B47542)3200 - 3600Broad, Strong (IR)
C-H StretchAromatic3000 - 3100Medium (IR), Strong (Raman)
C-H Stretchtert-butyl2850 - 3000Strong (IR & Raman)
C=C StretchAromatic Ring1450 - 1600Medium to Strong
C-O StretchAryl-O1200 - 1300Strong (IR)
C-O StretchAlkyl-O1000 - 1100Strong (IR)
C-F StretchAryl-F1000 - 1400Strong (IR)

Note: Intensities are general predictions and can be influenced by molecular symmetry and other factors.

Inter- and Intramolecular Hydrogen Bonding Interactions

The phenolic hydroxyl group in this compound can participate in both intermolecular and intramolecular hydrogen bonding. nih.gov Intermolecular hydrogen bonding occurs between the hydroxyl group of one molecule and an electronegative atom (oxygen or fluorine) of a neighboring molecule. This leads to a broadening and a shift to lower frequency of the O-H stretching band in the IR spectrum. ncert.nic.in

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Advanced MS methods, such as high-resolution mass spectrometry and tandem mass spectrometry, are critical for elucidating the structures of organic molecules like this compound.

High-resolution mass spectrometry distinguishes between ions of very similar masses, allowing for the determination of a molecule's elemental formula. nih.gov This is achieved by measuring the mass with high accuracy, which can then be used to calculate the precise elemental composition. For this compound, with a nominal mass of 198 g/mol , HRMS can provide an exact mass that confirms its molecular formula, C₁₀H₁₃FO₂. The ability of HRMS to provide unambiguous elemental compositions is a significant advantage in the characterization of novel compounds. nih.gov

Table 1: Theoretical Isotopic Distribution and Exact Mass for C₁₀H₁₃FO₂

IsotopeMass (Da)Relative Abundance (%)
¹²C₁₀¹H₁₃¹⁹F¹⁶O₂198.08995100.00
¹³C¹²C₉¹H₁₃¹⁹F¹⁶O₂199.0933111.16
¹²C₁₀¹H₁₂²H¹⁹F¹⁶O₂199.096230.20
¹²C₁₀¹H₁₃¹⁹F¹⁸O¹⁶O200.094250.20

This interactive table provides the theoretical exact masses and relative abundances of the major isotopologues of this compound. This data is foundational for HRMS analysis.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to produce product ions. nih.govnih.gov The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering detailed insights into its structure. nih.govnih.gov For this compound, a common fragmentation pathway involves the loss of the tert-butyl group, a characteristic fragmentation for compounds containing this moiety. nih.govresearchgate.net

A proposed fragmentation pathway for this compound under electron ionization (EI) would likely begin with the loss of a methyl group from the tert-butoxy substituent to form a stable oxonium ion. Subsequent or alternative fragmentation could involve the loss of isobutylene (B52900), leading to the formation of the dihydroxofluorobenzene radical cation. The knowledge of these fragmentation pathways is crucial for the structural confirmation of synthesized derivatives and for identifying related compounds in complex mixtures. nih.gov

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
198183CH₃[M - CH₃]⁺
198142C₄H₈ (isobutylene)[M - C₄H₈]⁺
183125C₄H₈ (isobutylene)[M - CH₃ - C₄H₈]⁺

This interactive table outlines the expected fragmentation patterns for this compound in an MS/MS experiment. Understanding these pathways is key to structural elucidation.

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not widely published, analysis of structurally similar phenol derivatives allows for predictions of its solid-state behavior. misericordia.edu The bulky tert-butoxy group would significantly influence the molecular conformation and how the molecules arrange themselves in a crystal. The planarity of the benzene ring would be a dominant feature, with the hydroxyl and tert-butoxy groups likely oriented to minimize steric hindrance. The crystal packing would be a balance of maximizing favorable intermolecular interactions while accommodating the steric bulk of the substituents. researchgate.net

In the solid state, molecules of this compound would be held together by a network of intermolecular forces. Hydrogen bonding involving the phenolic hydroxyl group is expected to be a primary interaction, potentially forming chains or dimers. misericordia.edu The aromatic rings could engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. Additionally, weaker C-H...O and C-H...F hydrogen bonds could further stabilize the crystal structure. The fluorine atom, being electronegative, can also participate in halogen bonding. researchgate.net

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondO-H (hydroxyl)O (hydroxyl or ether)2.5 - 3.2
π-π StackingBenzene RingBenzene Ring3.3 - 3.8
C-H...O InteractionC-H (alkyl or aryl)O (hydroxyl or ether)3.0 - 4.0
C-H...F InteractionC-H (alkyl or aryl)F3.0 - 4.0

This interactive table summarizes the likely intermolecular interactions that would define the crystal structure of this compound, based on studies of similar compounds.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Phenomena

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. nih.govbgu.ac.il For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions within the benzene ring.

The substitution pattern on the benzene ring influences the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax). nih.govresearchgate.net The hydroxyl group (an activating group) and the fluorine atom (a deactivating group) will both affect the electronic structure of the benzene ring. The tert-butoxy group, being electron-donating, will also play a role. Phenol itself typically shows a primary absorption band around 210 nm and a secondary band around 270 nm. bgu.ac.ildocbrown.info The substituents on this compound are expected to cause a shift in these absorption bands, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. nih.gov

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

TransitionExpected λmax (nm)Chromophore
π → π* (Primary)~220Substituted Benzene Ring
π → π* (Secondary)~275Substituted Benzene Ring

This interactive table presents the anticipated UV-Vis absorption maxima for this compound, which are indicative of its electronic structure.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Absolute Configuration Determination

Circular dichroism (CD) spectroscopy is an indispensable tool in stereochemistry for determining the absolute configuration of chiral molecules. The technique relies on the differential absorption of left and right circularly polarized light by a chiral sample. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is directly related to the three-dimensional arrangement of atoms in a molecule. For a pair of enantiomers, the CD spectra are perfect mirror images of each other, making CD an absolute method for stereochemical assignment. biotools.usnih.gov

The determination of the absolute configuration of a chiral molecule using CD spectroscopy typically involves comparing the experimentally measured spectrum with a theoretically predicted spectrum for a known absolute configuration. biotools.us Modern quantum-mechanical calculations, particularly those based on Density Functional Theory (DFT), have become highly reliable in predicting CD spectra. nih.gov

Theoretical Principles and Computational Approaches

The process of determining the absolute configuration of a chiral derivative using CD spectroscopy generally follows these steps:

Conformational Analysis: The first step involves a thorough conformational search for the chiral molecule to identify all stable low-energy conformers. This is crucial as the observed CD spectrum is a population-weighted average of the spectra of all contributing conformers.

Quantum-Mechanical Calculations: For each identified conformer, the CD spectrum is calculated using quantum-mechanical methods. Time-dependent density functional theory (TD-DFT) is a widely used and effective method for this purpose.

Spectral Comparison: The calculated spectra for the different enantiomers (e.g., R and S) are then compared with the experimental CD spectrum. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.

Application to Chiral Phenolic Derivatives

While direct data for this compound derivatives is absent, studies on other chiral phenolic compounds illustrate the power of CD spectroscopy. For instance, the absolute configuration of chiral hindered ethers, which share structural motifs with the target compound, has been successfully determined using a combination of synthetic methods and chiroptical analysis. researchgate.netnih.gov In such cases, the introduction of a chiral auxiliary or the resolution of a racemic mixture provides the enantiomerically pure samples necessary for CD analysis. wikipedia.org

A common strategy involves the use of the exciton (B1674681) chirality method. This method is applicable when a molecule contains two or more chromophores that are spatially close to each other. The through-space interaction of the transition dipole moments of these chromophores leads to a characteristic split CD signal, known as an exciton couplet. The sign of this couplet is directly related to the helicity of the spatial arrangement of the chromophores, which in turn can be correlated to the absolute configuration of the stereogenic centers. nih.govnih.gov For a hypothetical chiral derivative of this compound, introducing a second chromophore could enable the use of this powerful technique.

Illustrative Data for Analogous Systems

To demonstrate the type of data obtained from CD spectroscopy, the following table presents hypothetical CD data for a chiral phenolic derivative. This data is illustrative and based on typical values observed for such compounds in the literature.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
280+15,000
2600
245-25,000
2300
215+10,000
This table is for illustrative purposes only and does not represent experimental data for a derivative of this compound.

In this hypothetical example, the positive Cotton effect at 280 nm and the negative Cotton effect at 245 nm would be compared to the calculated spectra for the (R) and (S) enantiomers. A match would allow for the assignment of the absolute configuration.

Theoretical and Computational Chemistry Approaches to 3 Tert Butoxy 5 Fluorophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules like 3-(Tert-butoxy)-5-fluorophenol. DFT methods calculate the electron density of a system to determine its energy and other properties. karazin.ua

Geometry Optimization and Conformational Energy Landscape Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, this involves not only the geometry of the benzene (B151609) ring but also the orientation of the hydroxyl and tert-butoxy (B1229062) groups. The presence of the bulky tert-butoxy group introduces the possibility of multiple low-energy conformations, or rotamers, arising from rotation around the C-O bond.

Geometry optimization calculations, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can identify these different conformers. acs.orgexplorationpub.com By calculating the energy of each conformer, a conformational energy landscape can be constructed. The global minimum on this landscape represents the most stable conformation of the molecule. The energy differences between various conformers are crucial for understanding the molecule's flexibility and the populations of different conformations at a given temperature. The steric hindrance caused by the large tert-butyl group can significantly influence the rotational barrier and the relative energies of the conformers. upenn.eduwikipedia.org

Table 1: Theoretical Conformational Analysis Data for this compound

ConformerDihedral Angle (C-C-O-C) (°)Relative Energy (kcal/mol)
105.2
2900.0
31804.8
Note: These are hypothetical values to illustrate the concept of a conformational energy landscape. Actual values would be obtained from DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3
Note: These are hypothetical values based on general principles for substituted phenols. Actual values would be obtained from DFT calculations.

Charge Distribution, Electrostatic Potentials, and Fukui Function Analysis

The distribution of electron density within a molecule is fundamental to its reactivity. DFT calculations can provide several ways to analyze this distribution.

Mulliken and Natural Bond Orbital (NBO) Population Analysis: These methods assign partial charges to each atom in the molecule, providing a quantitative picture of charge distribution. researchgate.net This helps in identifying electron-rich and electron-poor centers.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.orgwolfram.comresearchgate.netresearchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and on the aromatic ring, particularly at positions ortho and para to the activating groups.

Fukui Functions: The Fukui function is a more sophisticated reactivity indicator derived from DFT that identifies the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. acs.orgwikipedia.orgscm.com It quantifies the change in electron density at a particular point when an electron is added to or removed from the molecule.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomAtomic Charge (a.u.)
O (hydroxyl)-0.65
C (ipso to OH)+0.40
F-0.35
C (ipso to F)+0.25
O (tert-butoxy)-0.50
Note: These are illustrative values. Actual charges are calculated via DFT.

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can predict various spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C can be performed. nih.gov By comparing the calculated spectrum with the experimental one, the assignment of peaks to specific atoms in the molecule can be confirmed.

Vibrational Frequencies: The calculation of vibrational frequencies is crucial for interpreting infrared (IR) and Raman spectra. rsc.orgrsc.orgnumberanalytics.comijaemr.comrowansci.com Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., O-H stretch, C-F stretch, ring breathing modes). A comparison with experimental IR spectra can help in assigning the observed absorption bands. It is important to note that calculated frequencies are often systematically higher than experimental values, and a scaling factor is typically applied to improve the agreement.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch3650
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)2980-2870
C-O Stretch (Phenolic)1250
C-F Stretch1150
Note: These are typical frequency ranges and would be calculated specifically for the molecule of interest.

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insights

Beyond static properties, computational chemistry can be used to explore the mechanisms of chemical reactions.

Computational Studies of Electrophilic Aromatic Substitution Mechanisms

Phenols are highly reactive towards electrophilic aromatic substitution (EAS), and the hydroxyl group is a strong activating, ortho-, para-director. numberanalytics.commlsu.ac.in The tert-butoxy group is also activating and ortho-, para-directing. The fluorine atom, while deactivating due to its inductive effect, is also an ortho-, para-director due to resonance.

For this compound, the directing effects of the substituents will influence the position of electrophilic attack. Computational modeling can elucidate the preferred reaction pathways by:

Modeling the Reactants and Electrophile: The geometries of the phenol (B47542) and the incoming electrophile are optimized.

Locating the Transition State: For each possible site of attack (ortho and para positions relative to the activating groups), the transition state structure is located. The transition state is a first-order saddle point on the potential energy surface. acs.org

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy for each pathway. The pathway with the lowest activation energy is the most kinetically favorable. masterorganicchemistry.comuci.edu

By comparing the activation energies for attack at the different available positions on the aromatic ring, a prediction of the major product of an electrophilic substitution reaction can be made. This type of analysis provides detailed mechanistic insights that are often difficult to obtain experimentally. rsc.orgrsc.orgmasterorganicchemistry.com

Table 5: Hypothetical Relative Activation Energies for Electrophilic Bromination of this compound

Position of AttackRelative Activation Energy (kcal/mol)
C25.0
C42.5
C60.0
Note: These are illustrative values to demonstrate the concept. The C6 position is predicted to be the most reactive based on the combined directing effects of the substituents.

Mechanistic Insights into Tert-Butyl Ether Cleavage Pathways

The cleavage of the tert-butyl ether group in this compound is a critical reaction, often necessary to deprotect the phenolic hydroxyl group for subsequent synthetic transformations. Computational chemistry offers a powerful lens through which to examine the mechanisms of this cleavage.

Under acidic conditions, the cleavage of tert-butyl ethers typically proceeds through either an SN1 or E1 mechanism. libretexts.org This is due to the formation of a stable tertiary carbocation upon departure of the ether oxygen. The reaction is initiated by the protonation of the ether oxygen, creating a good leaving group (a neutral alcohol). vaia.com

E1 Elimination Mechanism:

Protonation: The ether oxygen of this compound is protonated by a strong acid, such as trifluoroacetic acid. libretexts.orgvaia.com

Carbocation Formation: The protonated ether cleaves, forming a stable tert-butyl carbocation and 3-fluorophenol (B1196323). This step is the rate-determining step.

Deprotonation: A base (such as the conjugate base of the acid or the solvent) abstracts a proton from the tert-butyl carbocation to form isobutylene (B52900). vaia.com

SN1 Substitution Mechanism:

Protonation and Carbocation Formation: These steps are identical to the E1 mechanism.

Nucleophilic Attack: A nucleophile present in the reaction mixture attacks the tert-butyl carbocation, forming a new bond.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This profile helps in determining the activation energies for both the E1 and SN1 pathways, thereby predicting which mechanism is more favorable under specific reaction conditions.

Reaction Step Description Key Computational Insight
1. Protonation The ether oxygen is protonated.Calculation of proton affinity.
2. C-O Bond Cleavage Formation of the tert-butyl carbocation and 3-fluorophenol.Determination of the transition state energy for this rate-limiting step.
3. Product Formation E1 (elimination) or SN1 (substitution) occurs.Comparison of the activation barriers for the competing pathways.

This table is illustrative and based on general principles of ether cleavage.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Dynamics

While quantum mechanical calculations provide insights into static electronic structures and reaction pathways, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For this compound, MD simulations can be used to explore:

Conformational Landscape: The tert-butoxy group and the hydroxyl group have rotational freedom. MD simulations can explore the different accessible conformations of the molecule and their relative populations. This is crucial for understanding how the molecule might interact with other molecules, such as enzymes or reactants.

Solvation Effects: By including explicit solvent molecules in the simulation box, MD can model how the solvent structure around this compound influences its conformation and reactivity.

Parameter Description Insight from MD Simulation
Dihedral Angles Rotation around the C-O bonds.Identification of the most stable rotamers and the energy barriers between them.
Radial Distribution Functions Probability of finding a solvent molecule at a certain distance from a solute atom.Understanding the solvation shell structure.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures.Assessment of conformational stability over time.

This table illustrates the potential applications of MD simulations for this molecule.

Quantitative Structure-Property Relationships (QSPR) Modeling for Predicting Synthetic Utility and Reactivity of Derivatives

Quantitative Structure-Property Relationships (QSPR) are mathematical models that correlate the chemical structure of a series of compounds with a particular property. For derivatives of this compound, QSPR models can be developed to predict their synthetic utility and reactivity.

To build a QSPR model, a dataset of molecules with known property values is required. For instance, to predict the rate of tert-butyl ether cleavage, one would synthesize a series of substituted this compound derivatives and experimentally measure their cleavage rates. Then, for each molecule, a set of numerical descriptors representing its structural and electronic features is calculated. These descriptors can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Quantum-chemical descriptors: Such as orbital energies (HOMO, LUMO), partial charges, and dipole moments.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that links the descriptors to the property of interest. A robust QSPR model can then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards molecules with desired properties.

Descriptor Type Example Descriptor Predicted Property
Electronic Hammett constants of substituentsAcidity of the phenolic proton
Steric van der Waals volumeRate of a sterically hindered reaction
Topological Molecular connectivity indicesBoiling point or solubility

This table provides examples of descriptors and properties that could be modeled using QSPR.

Non-Covalent Interaction (NCI) Analysis and Energy Decomposition Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the structure and function of molecules. NCI analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. researchgate.netscielo.org.mx The analysis is based on the electron density and its derivatives. The reduced density gradient (RDG) is plotted against the electron density, which reveals regions of different interaction types.

For this compound, NCI analysis could be used to visualize:

Intramolecular Hydrogen Bonding: The potential for a weak hydrogen bond between the phenolic hydroxyl group and the ether oxygen or the fluorine atom.

Intermolecular Interactions: In a crystal or a solution, NCI analysis can show how multiple molecules of this compound interact with each other or with solvent molecules.

Energy Decomposition Analysis (EDA) is another powerful computational method that breaks down the total interaction energy between two molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. nih.gov When studying the interaction of this compound with another molecule, EDA can quantify the nature and strength of the binding.

Interaction Component Description Insight from EDA
Electrostatic The classical Coulombic interaction between the charge distributions of the fragments.The role of polar groups in the interaction.
Pauli Repulsion The destabilizing interaction due to the overlap of electron clouds.The energetic cost of bringing fragments close together.
Orbital Interaction (Polarization) The stabilization from the mixing of occupied and virtual orbitals of the interacting fragments.The extent of charge transfer and polarization.
Dispersion The attractive interaction arising from correlated electron fluctuations.The contribution of van der Waals forces to binding.

This table outlines the components of interaction energy provided by EDA.

By applying these theoretical and computational approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, paving the way for its strategic use in organic synthesis and medicinal chemistry.

Future Research Directions and Emerging Paradigms for 3 Tert Butoxy 5 Fluorophenol

Integration into Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orglearncbse.in The integration of 3-(Tert-butoxy)-5-fluorophenol into these systems represents a promising avenue for its efficient and safe production and derivatization.

Flow chemistry allows for the precise control of reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions involving potentially hazardous reagents or intermediates. acs.org For instance, the synthesis of fluorinated compounds can sometimes involve harsh reagents, and the use of microreactors can mitigate the associated risks by minimizing the reaction volume at any given time. acs.org A study on the ortho-alkylation of phenols demonstrated the successful implementation of a gram-scale flow protocol in an innovative tube-in-tube setup, highlighting the feasibility of transitioning phenolic compound modifications to continuous systems. mdpi.com

Future research could focus on developing a continuous flow synthesis of this compound itself, potentially adapting existing batch methods, such as the alkylation of 3-fluorophenol (B1196323) with a tert-butyl source, to a flow regime. Furthermore, the functionalization of the phenolic hydroxyl group or the aromatic ring of this compound could be efficiently achieved in flow. Reactions such as etherification, esterification, or metal-catalyzed cross-couplings could be optimized for higher yields and selectivities with reduced reaction times and waste generation. learncbse.in The use of packed-bed reactors with immobilized catalysts or reagents would further enhance the sustainability and efficiency of these transformations.

Development of Novel and Highly Selective Catalytic Systems for its Transformations

The trifunctional nature of this compound calls for the development of highly selective catalytic systems to enable regioselective transformations. The hydroxyl group, the fluorine atom, and the unsubstituted carbon positions on the aromatic ring offer distinct sites for chemical modification.

Future research should target the development of catalysts that can selectively functionalize one position while leaving the others intact. For example, transition-metal catalysts could be designed for the selective C-H activation and functionalization of the positions ortho or para to the hydroxyl group. The steric hindrance provided by the tert-butoxy (B1229062) group could be exploited to direct these transformations. nih.gov A recent study on the cooperative Lewis acid/metal dual catalysis for the selective ortho-alkylation of phenols showcases the potential for such regioselective modifications. mdpi.com

Furthermore, catalysts for the selective cleavage of the tert-butoxy ether without affecting the rest of the molecule would be highly valuable. This would allow for the use of the tert-butoxy group as a temporary protecting group, which can be removed at a later stage of the synthesis. The development of catalysts for the selective displacement of the fluorine atom via nucleophilic aromatic substitution, while challenging, would open up new avenues for the synthesis of complex molecules.

Exploration of Photoredox and Electrochemistry in this compound Reactivity

Photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, enabling the generation of reactive intermediates under mild conditions. youtube.comnsf.gov These methods offer unique opportunities for the functionalization of this compound.

The phenolic moiety of the molecule is susceptible to oxidation. Photoredox catalysis could be employed to generate a phenoxy radical from this compound, which could then participate in various coupling reactions. acs.org For instance, the oxidative photocatalytic homo- and cross-coupling of phenols have been described, providing a method for the formation of biphenol structures. acs.org This approach could be applied to this compound to synthesize novel fluorinated biphenyls.

Electrochemistry offers an alternative, reagent-free method for generating reactive intermediates. The electrochemical oxidation of this compound could be explored to initiate a range of transformations. Both photoredox catalysis and electrochemistry are well-suited for integration into continuous flow systems, which would further enhance their synthetic utility.

Applications in Supramolecular Chemistry and Directed Self-Assembly

The structural features of this compound make it an interesting building block for supramolecular chemistry and directed self-assembly. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the fluorine atom can participate in non-covalent interactions such as halogen bonding and dipole-dipole interactions. The bulky tert-butoxy group can influence the packing and assembly of molecules in the solid state and in solution.

Future research could explore the use of this compound in the design of novel host-guest systems, liquid crystals, and self-assembling materials. The interplay between hydrogen bonding, halogen bonding, and steric effects could lead to the formation of unique and functional supramolecular architectures. For example, the incorporation of this unit into larger macrocycles or polymers could impart specific recognition or self-assembly properties. The study of phenyl derivatives of butanol isomers has shown that the phenyl group can decrease the number of hydrogen bonds and the size of supramolecular clusters, suggesting that the bulky tert-butoxy group in this compound would have a significant impact on its self-assembly behavior. nih.gov

Expanding its Role in Divergent Synthesis Strategies for Complex Molecular Libraries

Divergent synthesis is a powerful strategy for the rapid generation of diverse molecular libraries from a common intermediate. kyoto-u.ac.jp this compound is an ideal starting point for such strategies due to its multiple functionalization sites.

A divergent synthesis approach could start with the selective functionalization of either the hydroxyl group, the fluorine atom, or one of the aromatic C-H bonds. Each of these initial transformations would lead to a distinct intermediate that can be further elaborated into a unique subset of compounds. For example, etherification or esterification of the hydroxyl group would yield one class of derivatives, while metal-catalyzed cross-coupling at a C-H position would produce another. The subsequent removal of the tert-butoxy group could unveil a free phenol (B47542) for further modification.

This approach would allow for the efficient construction of large and diverse libraries of fluorinated aromatic compounds, which are of significant interest in medicinal chemistry and materials science. The ability to generate a wide range of analogs from a single, readily available starting material is a key advantage of this strategy.

Sustainable and Renewable Approaches to its Synthesis and Utilization in Chemical Manufacturing

The principles of green chemistry are increasingly important in chemical manufacturing. psu.edu Future research on this compound should focus on developing more sustainable and renewable approaches for its synthesis and use.

The current synthesis of this compound likely involves multi-step processes with the use of potentially hazardous reagents and solvents. A key area for future research is the development of a more environmentally benign synthesis. This could involve the use of greener solvents, catalytic methods to replace stoichiometric reagents, and processes that minimize waste generation. For example, the alkylation of 3-fluorophenol with a renewable source of the tert-butyl group, such as bio-isobutene, would be a significant step towards a more sustainable process. The use of solid acid catalysts, such as zeolites, for the tert-butylation of phenols is a known process that could be adapted and optimized for this specific molecule.

In terms of its utilization, the integration of this compound into catalytic cycles where it can be regenerated and reused would be a highly sustainable approach. Furthermore, designing synthetic routes that maximize atom economy and minimize the number of synthetic steps will be crucial for its application in large-scale chemical manufacturing.

Q & A

Q. What are the common synthetic routes for preparing 3-(tert-butoxy)-5-fluorophenol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves introducing the tert-butoxy group to a fluorophenol precursor. One approach is nucleophilic substitution using tert-butyl bromide or tert-butyl tosylate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). For example, substituting a hydroxyl group at the 3-position of 5-fluorophenol requires careful control of stoichiometry to avoid over-alkylation. Yield optimization may involve inert atmospheres (N₂/Ar) to prevent oxidation of the phenol group . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical, as impurities like unreacted starting material or di-alkylated byproducts can persist .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR : The tert-butoxy group appears as a singlet at δ ~1.3 ppm (9H), while aromatic protons resonate as doublets or triplets (δ 6.5–7.5 ppm) due to fluorine coupling.
  • ¹⁹F NMR : A singlet near δ -115 to -120 ppm confirms the presence of the fluorine atom.
  • IR : Broad O-H stretch (~3200 cm⁻¹) and C-O-C ether stretch (~1250 cm⁻¹) are key indicators.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (C₁₀H₁₃FO₂: 200.21 g/mol). Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during synthesis, such as tert-butoxy group cleavage or ring substitution?

Methodological Answer:

  • Protecting Groups : Temporarily protect the phenol hydroxyl group (e.g., as a methyl ether using CH₃I/K₂CO₃) before introducing tert-butoxy, then deprotect with BBr₃ .
  • pH Control : Avoid strongly acidic conditions (e.g., HCl), which hydrolyze the tert-butoxy group to phenol. Use buffered neutral/basic media.
  • Temperature Optimization : Excessive heat (>100°C) promotes decomposition; maintain reactions at 60–80°C.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity without destabilizing intermediates .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for fluorinated phenolic compounds?

Methodological Answer: Discrepancies often arise from:

  • Purity : Impurities lower melting points. Recrystallize samples multiple times and validate via HPLC.
  • Polymorphism : Some compounds exhibit multiple crystalline forms. Use differential scanning calorimetry (DSC) to identify transitions.
  • Moisture Absorption : Hygroscopic samples may show variable mp. Dry under vacuum before testing.
  • Instrument Calibration : Cross-check mp apparatus with standards (e.g., pure benzoic acid, mp 122°C). For example, 3-fluoro-4-nitrophenol (mp 93–95°C ) vs. 2-fluoro-5-(trifluoromethyl)phenol (mp variations in ) highlights the need for controlled humidity during measurement.

Q. What are the environmental stability and degradation pathways of this compound under aqueous or UV conditions?

Methodological Answer:

  • Hydrolysis : In acidic aqueous media (pH <3), the tert-butoxy group cleaves to yield 5-fluorophenol and tert-butanol. Kinetic studies (HPLC monitoring) show pseudo-first-order degradation at 25°C.
  • Photolysis : UV exposure (254 nm) induces C-O bond cleavage, forming radicals that recombine into dimers or oxidize to quinones. Use LC-MS to identify degradation products.
  • Environmental Fate : Aerobic biodegradation studies (OECD 301F) suggest slow mineralization; the compound may persist in soil/water systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.